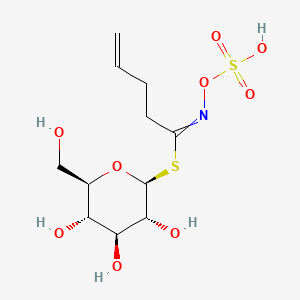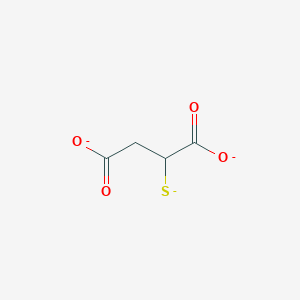
3-Butenylglucosinolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenylglucosinolate is a natural product found in Brassica, Sisymbrium septulatum, and other organisms with data available.
Scientific Research Applications
Glucosinolates in Plant-Herbivore Interactions
Glucosinolates, including 3-Butenylglucosinolate, play a crucial role in plant-herbivore interactions. Research by Moyes et al. (2000) found that plants attacked by certain herbivores contained higher levels of 3-Butenylglucosinolate, suggesting its importance in plant defense mechanisms (Moyes et al., 2000).
Aphid Parasitoid Behavior and Glucosinolates
Pope et al. (2008) studied the response of the aphid parasitoid Diaeretiella rapae to various glucosinolate hydrolysis products, including those of 3-Butenylglucosinolate. They discovered that certain isothiocyanates derived from 3-Butenylglucosinolate can influence the behavior of these parasitoids, which could have implications for pest control strategies (Pope et al., 2008).
Genetic Engineering for Chemical Production
In the field of metabolic engineering, Chen et al. (2017) utilized Corynebacterium glutamicum to produce 3-Hydroxypropionic acid, a chemical that could potentially be derived from 3-Butenylglucosinolate. This approach demonstrates the potential of bioengineering in creating valuable chemicals from plant-derived compounds (Chen et al., 2017).
properties
Product Name |
3-Butenylglucosinolate |
|---|---|
Molecular Formula |
C11H19NO9S2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/t6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
PLYQBXHVYUJNQB-ZHVGPZTNSA-N |
Isomeric SMILES |
C=CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
synonyms |
3-butenyl glucosinolate gluconapin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-Methoxy-2-furo[2,3-b]quinolinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1228663.png)

![N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B1228669.png)

![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)

![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)


![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)